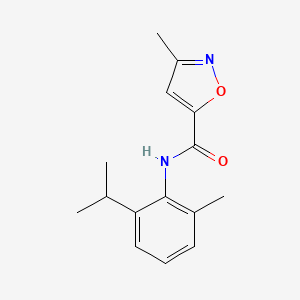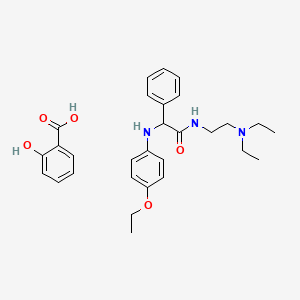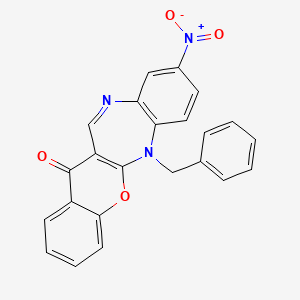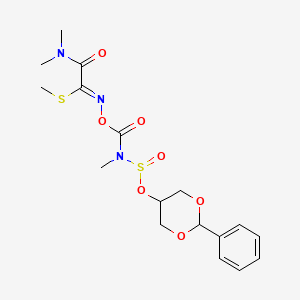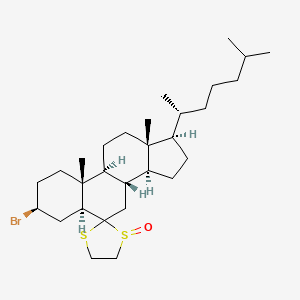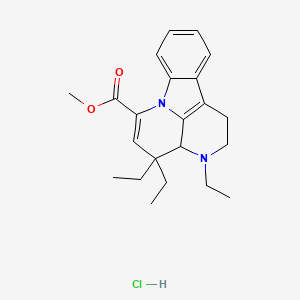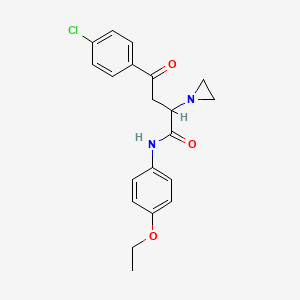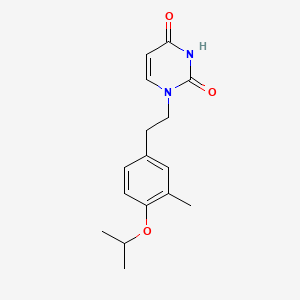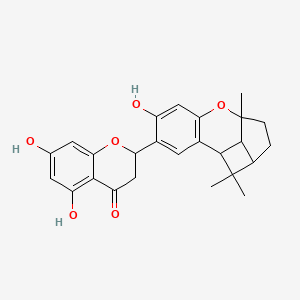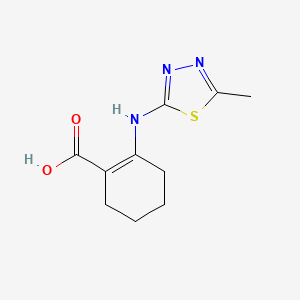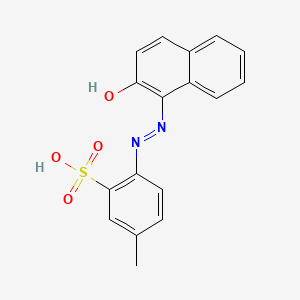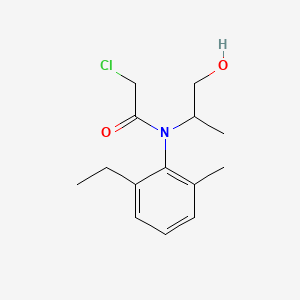
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is a heterocyclic organic compound It is characterized by a pyridinone ring structure with various substituents, including a phenyl group and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-2-methyl-5-phenylbenzofuran
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-one
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-thione
Uniqueness
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties
特性
CAS番号 |
64660-83-9 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
2-benzyl-2-methyl-5-phenyl-1,3-dihydropyridin-4-one |
InChI |
InChI=1S/C19H19NO/c1-19(12-15-8-4-2-5-9-15)13-18(21)17(14-20-19)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3 |
InChIキー |
VQYAZFUPWVQRLT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(=CN1)C2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


